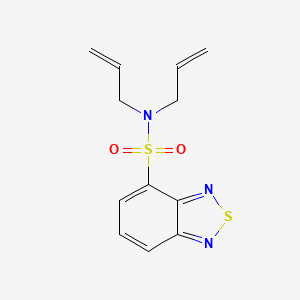

![molecular formula C13H16N4O3 B5510077 6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)

6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves reactions like the Vilsmeier reaction, which has been used for functionalization of dihydropyridopyrimidines (Girreser, Heber, & Schütt, 2004). The one-step preparation of the pyrido[3,4-d]pyrimidine ring system can be achieved through reactions like the [1,5]-hydrogen shift (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).

Molecular Structure Analysis

The molecular structure of similar pyrimidine derivatives has been studied using techniques like X-ray crystallography. For instance, the pyrimidine rings in these compounds are nearly planar, with various functional groups contributing to their three-dimensional structure (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including halogenation, aminomethylation, acylation, and azo coupling, as seen in studies involving electrophilic substitution reactions (Tsupak, Tkachenko, & Pozharskii, 1994). The compounds can also participate in reactions leading to the formation of azomethine ylides and pyrimido[4,5-b]azepine derivatives (Inazumi, Yamada, Kuroki, Kakehi, & Noguchi, 1994).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as their crystalline structure and stability, are significant for their potential applications. These properties are influenced by various factors, including the presence of substituents and the nature of their crystalline form (El‐Brollosy et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity and stability, are influenced by the presence of various substituents and functional groups. For example, the reactivity of pyrimidine derivatives in electrophilic substitution reactions is determined by the positions of substituents on the pyrimidine ring (Tsupak et al., 1994).

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been used in various synthesis processes. For example, it is involved in the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives through a reaction with aromatic aldehydes and 1,3-dicarbonyl compound, catalyzed by thiourea dioxide in aqueous media. This method offers advantages like the use of an inexpensive, recyclable catalyst, and milder reaction conditions (Verma & Jain, 2012).

Antibacterial and Antifungal Activities

Some derivatives of this compound have shown promising antibacterial and antifungal activities. For instance, certain compounds exhibited activities against Gram-positive and Gram-negative bacteria, as well as fungus Candida albicans (Aksinenko et al., 2016).

Photophysical Properties and pH-Sensing Application

The photophysical properties of pyrimidine-phthalimide derivatives, including those related to this compound, have been studied. These properties enable the development of colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).

Propiedades

IUPAC Name |

6-(furan-2-ylmethyl)-1,3-dimethyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-15-11-10(12(18)16(2)13(15)19)7-17(8-14-11)6-9-4-3-5-20-9/h3-5,14H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLBRZOCEFRKPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CN(CN2)CC3=CC=CO3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)

![3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)

![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)